N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide
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Overview
Description
N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide is a chemical compound with the molecular formula C20H43N3O. It is known for its unique structure, which includes a long hydrocarbon chain and multiple amine groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide typically involves the reaction of hexadecanoyl chloride with diethylenetriamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new amide or ester compounds.
Scientific Research Applications
N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)hexadecan-1-amide
- N-(2-((2-Aminoethyl)amino)ethyl)octadecan-1-amide
- N-(2-((2-Aminoethyl)amino)ethyl)dodecan-1-amide
Uniqueness
N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide is unique due to its specific chain length and the presence of multiple amine groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring amphiphilic compounds with specific interaction capabilities .
Properties
CAS No. |
41413-42-7 |
---|---|
Molecular Formula |
C20H43N3O |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-22-17-16-21/h22H,2-19,21H2,1H3,(H,23,24) |
InChI Key |
HTJWGYOCILDNSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCN |
Origin of Product |
United States |
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